4-Methyl-3-naphthalen-1-ylaniline
Description
4-Methyl-3-naphthalen-1-ylaniline is an aromatic amine derivative featuring a naphthalene ring substituted at the 1-position and an aniline ring with a methyl group at the 4-position. Its synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions to attach the naphthalene group to the aniline backbone, followed by methylation at the para position .
Properties
IUPAC Name |
4-methyl-3-naphthalen-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-9-10-14(18)11-17(12)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESWIGJNQDHPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-naphthalen-1-ylaniline typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Reduction of Nitro Group: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 1-naphthylamine.
Alkylation: 1-Naphthylamine is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 4-position, forming 4-Methyl-1-naphthylamine.
Amination: Finally, 4-Methyl-1-naphthylamine undergoes an amination reaction with aniline in the presence of a catalyst such as palladium on carbon to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-naphthalen-1-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or naphthoquinones.
Reduction: Reduced amines or hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Methyl-3-naphthalen-1-ylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-naphthalen-1-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on aromatic rings critically influence physical, chemical, and biological properties. Below is a comparison with key analogs:
a) 3-(Naphthalen-1-yl)aniline
- Structure : Lacks the 4-methyl group on the aniline ring.
- Electronic Effects : The absence of the electron-donating methyl group reduces activation of the aniline ring toward electrophilic substitution.
- Applications: Widely available (4 suppliers noted in ), suggesting simpler synthesis and industrial relevance .
b) 3-(Naphthalen-1-ylimino)indolin-2-one
- Structure: Incorporates an indolinone scaffold instead of aniline, with a naphthalen-1-ylimino group.
- The indolinone core may improve binding to microbial targets compared to simpler aniline derivatives .
c) (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Physical and Chemical Properties
- This compound: The methyl group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
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